
N-(3,3-dimethylbutyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-dimethylbutyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer drug. It was originally identified as a compound that could induce the production of tumor necrosis factor-alpha (TNF-α) in mice, which led to its investigation as a potential anti-cancer agent.
Mécanisme D'action
The exact mechanism of action of N-(3,3-dimethylbutyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide is not fully understood, but it is believed to work by activating the STING (stimulator of interferon genes) pathway. This pathway is involved in the production of interferons, which are proteins that play a key role in the immune response to cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of TNF-α production, anti-angiogenic activity, and the activation of the STING pathway. It has also been shown to increase the permeability of blood vessels in tumors, which can enhance the delivery of other anti-cancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,3-dimethylbutyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is that it has been extensively studied and its anti-cancer properties are well-established. However, one limitation is that it has not yet been approved for use in humans, so its potential as an anti-cancer drug is still being evaluated.
Orientations Futures
There are a number of potential future directions for research on N-(3,3-dimethylbutyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide. One area of focus is on developing new synthetic methods for producing the compound. Another area of research is on identifying new targets for this compound, which could lead to the development of more effective anti-cancer therapies. Finally, there is ongoing research on the use of this compound in combination with other anti-cancer drugs, which could enhance its effectiveness in treating cancer.
Méthodes De Synthèse
N-(3,3-dimethylbutyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 3-aminopyridine with 3,3-dimethylbut-1-ene and 1,4-bis(3-chloroacetyl)piperazine. Other methods include the use of 3-aminopyridine and 3,3-dimethylbut-1-ene as starting materials, followed by reaction with 1,4-bis(3-chloroacetyl)piperazine.
Applications De Recherche Scientifique
N-(3,3-dimethylbutyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis factor-alpha (TNF-α) production in mice, which can lead to the destruction of cancer cells. This compound has also been shown to have anti-angiogenic properties, meaning that it can prevent the growth of blood vessels that supply nutrients to tumors.
Propriétés
IUPAC Name |
N-(3,3-dimethylbutyl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N4O/c1-23(2,3)10-12-25-22(28)20-7-5-13-27(18-20)21-8-14-26(15-9-21)17-19-6-4-11-24-16-19/h4,6,11,16,20-21H,5,7-10,12-15,17-18H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVNEHLYWATWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCNC(=O)C1CCCN(C1)C2CCN(CC2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
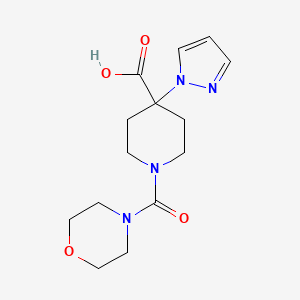
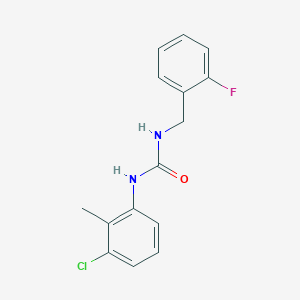
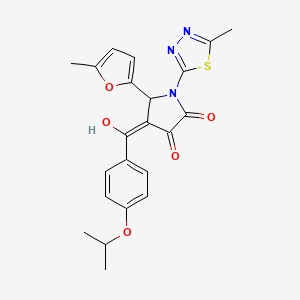
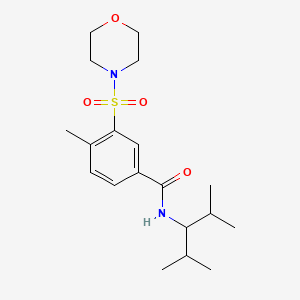
![3-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-6-methyl-2(1H)-pyridinone](/img/structure/B5405254.png)
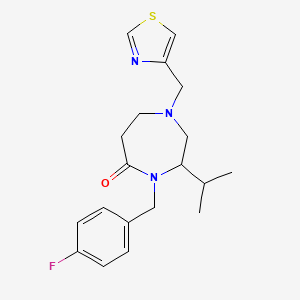
![N-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N'-3-pyridinyl-1,3-propanediamine](/img/structure/B5405265.png)
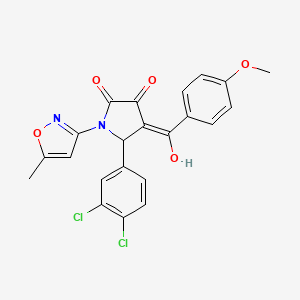
![2-{4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-2-methoxyphenoxy}-N-(3-nitrophenyl)acetamide](/img/structure/B5405279.png)
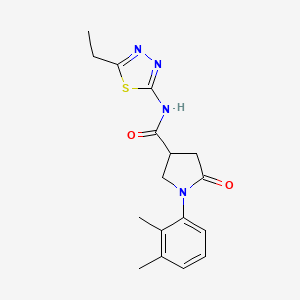
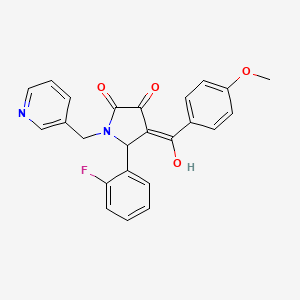
![2-cyano-N-(2,5-dimethoxyphenyl)-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5405306.png)
![2-[2-(6-chloro-1,3-benzodioxol-5-yl)vinyl]-8-quinolinol](/img/structure/B5405319.png)
![5-bromo-2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5405326.png)
